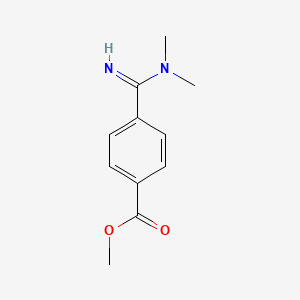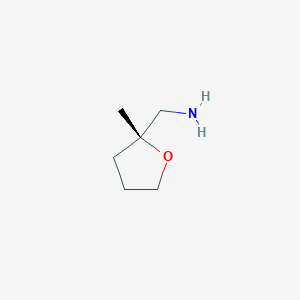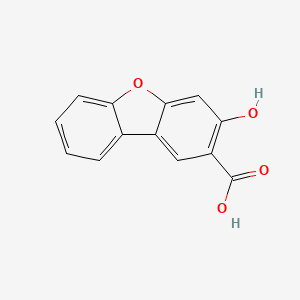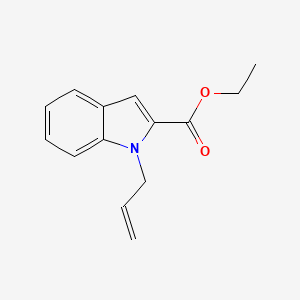
Ethyl 1-allyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-allyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-allyl-1H-indole-2-carboxylate typically involves the alkylation of ethyl indole-2-carboxylate. One common method includes the use of aqueous potassium hydroxide in acetone to achieve successful alkylation . The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial in obtaining high-quality products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-allyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the indole ring, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Ethyl 1-allyl-1H-indole-2-carboxylate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 1-allyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl indole-2-carboxylate: A closely related compound with similar synthetic routes and biological activities.
Allyl 1H-imidazole-1-carboxylate: Another compound with an allyl group, used in different chemical applications.
Uniqueness
Ethyl 1-allyl-1H-indole-2-carboxylate stands out due to its unique combination of the indole ring and allyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
ethyl 1-prop-2-enylindole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-9-15-12-8-6-5-7-11(12)10-13(15)14(16)17-4-2/h3,5-8,10H,1,4,9H2,2H3 |
Clave InChI |
BMPIYZCYCJBCDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC=C2N1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)

![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
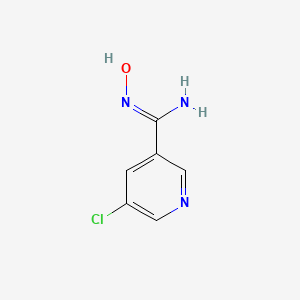
![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
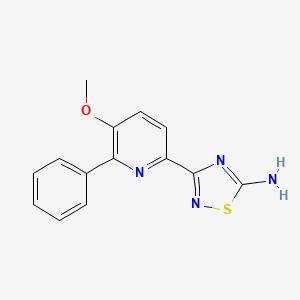
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
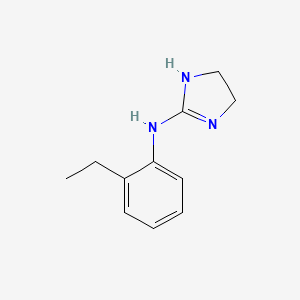
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)
